molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1275180
CAS No.: 916587-44-5
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tert-Butyl Methyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate, also known as 4-(BOC-Methylamino)phenylboronic acid, pinacol ester, is a compound used in various chemical reactions .

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boronic acid derivative, which is a critical component in the formation of carbon-carbon bonds . The boronic acid moiety interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various biologically active compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, including many that are biologically active .

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, the presence of a catalyst (such as palladium in the case of Suzuki-Miyaura reactions), and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of tert-butyl 4-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and natural products .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. It is involved in the development of kinase inhibitors and other bioactive molecules .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of various high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability in coupling reactions. Its tert-butyl and methyl groups offer steric protection, enhancing its performance in various synthetic applications .

Biological Activity

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 916587-44-5) is a compound of interest due to its potential biological activities. The presence of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the design of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H28BNO4C_{16}H_{28}BNO_4, with a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group and a carbamate linkage that may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Enzyme Inhibition

Studies indicate that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. For instance:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown IC50 values in the low micromolar range for acetylcholinesterase inhibition, which is significant for therapeutic strategies against cognitive decline.
  • β-secretase Inhibition : Similar compounds have demonstrated effective inhibition of β-secretase activity, which is involved in amyloid-beta peptide production.

2. Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro studies have shown that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates:

  • Cell Viability : In astrocyte cultures treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls without treatment.
  • Inflammatory Response Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • Oxidative Stress Reduction : In models of oxidative stress induced by scopolamine, treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to untreated groups. This suggests that it may mitigate oxidative damage in neuronal cells.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50 ~ 0.17 μM
β-secretase InhibitionIC50 ~ 15.4 nM
NeuroprotectionImproved astrocyte viability by ~43% with Aβ 1-42
Cytokine ModulationReduced TNF-α and IL-6 levels
Antioxidant ActivityDecreased MDA levels in oxidative stress models

Case Studies

Several case studies have investigated the effects of similar compounds on neurodegenerative disease models:

  • In Vitro Astrocyte Study :
    • Objective : Assess protective effects against Aβ toxicity.
    • Findings : Significant improvement in cell viability and reduction in inflammatory markers when treated with this compound.
  • In Vivo Model :
    • Objective : Evaluate effects on cognitive decline in scopolamine-induced rats.
    • Findings : While no significant differences were observed compared to control treatments (e.g., galantamine), trends suggested potential benefits that warrant further investigation into bioavailability issues.

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under N2, to a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (500 mg, 1.57 mmol) in anhydrous THF (4 mL), was slowly added sodium hydride (94 mg, 2.35 mmol) at 0° C. The mixture was stirred at room temperature for 20 minutes, then cooled to 0° C. CH3I (445 mg, 3.13 mmol) was slowly added. After the completion of the addition, the reaction mixture was stirred at room temperature overnight, quenched with H2O, and extracted with EtOAc. The combined extracts were concentrated, and the residue was purified by flash chromatography to give the title compound. MS (m/z): 278 (M−56)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
445 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.